molecular formula C9H12FNO2 B13505453 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol

2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13505453
M. Wt: 185.20 g/mol
InChI Key: NMTZLTVUSNDEGG-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO2 It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 4-fluoro-2-methoxybenzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the amino group.

    Hydroxylation: The resulting intermediate is then hydroxylated to introduce the hydroxyl group at the ethan-1-ol position. This can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol: Similar structure but with the methoxy group at a different position.

    2-(4-Methoxyphenyl)ethanol: Lacks the amino and fluoro groups.

    2-Fluoro-4-methylaniline: Contains a fluoro group but lacks the hydroxyl and amino groups.

Uniqueness

2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of both the amino and hydroxyl groups, along with the fluoro and methoxy substituents. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-amino-2-(4-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3

InChI Key

NMTZLTVUSNDEGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(CO)N

Origin of Product

United States

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